An In-Depth Technical Guide on 3-Fluoro-2-hydroxy-8-isopropylquinoline: An Analysis of Available Data
An In-Depth Technical Guide on 3-Fluoro-2-hydroxy-8-isopropylquinoline: An Analysis of Available Data
A Note to the Reader: As a Senior Application Scientist, the principles of scientific integrity and accuracy are paramount. Following a comprehensive search of scientific databases and literature, it has been determined that the specific molecule, 3-Fluoro-2-hydroxy-8-isopropylquinoline , is not a known compound with publicly available data at this time. There are no established records detailing its chemical structure, physicochemical properties, synthesis protocols, or biological applications in peer-reviewed journals or chemical databases.
Therefore, it is not possible to provide an in-depth technical guide on this specific topic. The creation of such a guide without verifiable data would constitute scientific fabrication.
However, to provide valuable context for researchers, scientists, and drug development professionals, this document will instead offer a guide to the constituent components of the requested molecule. By understanding the roles of the quinoline core, the fluoro group, the hydroxy group, and the isopropyl group in medicinal chemistry, researchers can better anticipate the potential properties and challenges associated with the synthesis and application of novel quinoline derivatives.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in drug discovery.[1] This is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3]
Key Biological Activities of Quinoline Derivatives:
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Antimicrobial and Antifungal: Many quinoline-based compounds, particularly 8-hydroxyquinolines, exhibit potent activity against bacteria and fungi.[2][4][5]
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Anticancer: Certain derivatives have shown promise as anticancer agents.[6]
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Antiviral: Research has indicated potential antiviral properties, including against influenza viruses.[2][4]
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Antimalarial: Quinine, a naturally occurring quinoline derivative, is a famous antimalarial drug.[7][8]
The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[4]
The Influence of Key Functional Groups
The hypothetical properties of 3-Fluoro-2-hydroxy-8-isopropylquinoline would be determined by the interplay of its specific substituents.
The 8-Hydroxyquinoline Moiety (as a point of comparison)
While the requested molecule has a 2-hydroxy group, the 8-hydroxyquinoline (8-HQ) moiety is extensively studied. The biological activity of 8-HQ and its derivatives is often attributed to their function as potent chelating agents for metal ions like iron, copper, and zinc.[6] This chelation can disrupt essential microbial enzyme systems or induce oxidative stress in cancer cells.[6]
The Role of Fluorine Substitution
The introduction of a fluorine atom, particularly on an aromatic ring, is a common strategy in medicinal chemistry to modulate a molecule's properties.[9] A fluorine atom at the 8-position, as seen in compounds like 8-fluoroquinoline, can influence:
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Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.
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Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
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Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cell membranes.
The Isopropyl Group
An isopropyl group at the 8-position would add a bulky, lipophilic (fat-soluble) character to that region of the molecule.[10][11][12] This could influence the compound's solubility, membrane permeability, and how it fits into the binding pocket of a target protein.
Hypothetical Synthesis and Characterization
While no specific synthesis for 3-Fluoro-2-hydroxy-8-isopropylquinoline exists, one can be conceptualized based on established quinoline synthesis methods.
Potential Synthetic Strategies
Creating this molecule would likely involve a multi-step process. Common named reactions for synthesizing the quinoline core include:
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Combes quinoline synthesis
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Friedländer synthesis
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Pfitzinger reaction [13]
A plausible, though entirely hypothetical, approach could involve starting with a pre-functionalized aniline, such as 2-fluoro-6-isopropylaniline, and reacting it with a suitable three-carbon building block to construct the pyridine ring. The placement of the hydroxyl group at the 2-position would require specific reaction conditions, as 2-hydroxyquinolines (or their quinolin-2-one tautomers) are common products in many quinoline syntheses.
The diagram below illustrates a generalized and hypothetical workflow for the development of a novel quinoline derivative.
Caption: Conceptual workflow for the design and development of a novel quinoline compound.
Conclusion
While an in-depth guide on 3-Fluoro-2-hydroxy-8-isopropylquinoline cannot be provided due to a lack of existing data, the principles of medicinal chemistry allow for an educated analysis of its potential characteristics. The quinoline scaffold is a proven foundation for biologically active compounds. The combination of a fluoro, hydroxy, and isopropyl group would impart a unique set of electronic and steric properties that could lead to novel pharmacological activity.
The absence of this compound in the current scientific literature suggests it may be a novel chemical entity. Its synthesis and evaluation would represent a new contribution to the field of medicinal chemistry. Any researcher undertaking this task would need to perform extensive de novo synthesis, purification, and characterization, followed by a full suite of biological screenings to determine its properties and potential applications.
References
A comprehensive, numbered list of references is not applicable as the core topic is non-existent in the literature. The citations within the text refer to the search results provided, which discuss related but distinct chemical structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 5. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. ossila.com [ossila.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 11. Isopropyl Quinoline | Givaudan [givaudan.com]
- 12. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
